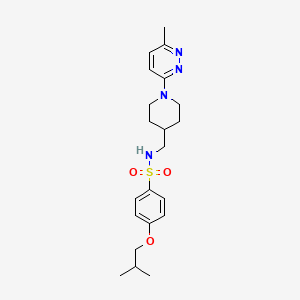![molecular formula C19H13F3N2O4 B2731513 N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide CAS No. 1358417-29-4](/img/structure/B2731513.png)
N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Receptor Studies
Molecular interaction studies of structurally related compounds have explored their binding and antagonistic properties on receptors such as the CB1 cannabinoid receptor. These studies involve conformational analyses and development of pharmacophore models to understand the interaction dynamics with receptors, which could provide a foundation for designing targeted therapeutic agents (Shim et al., 2002).
Chemical Synthesis and Modification
Research on the synthesis and modification of benzamide derivatives and related compounds includes the development of novel synthetic pathways, characterization of metabolites, and exploration of their biochemical properties. These studies are essential for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of novel benzodifuranyl derivatives with potential anti-inflammatory and analgesic properties indicates the versatility of benzamide derivatives in drug development (Abu‐Hashem et al., 2020).
Pharmacological Applications
The pharmacological evaluation of related compounds has identified potential applications as skeletal muscle sodium channel blockers, indicating potential therapeutic uses in conditions like myotonia or other muscle-related disorders (Catalano et al., 2008). Furthermore, virtual screening and biochemical studies targeting specific receptors such as the urokinase receptor have been conducted to identify compounds that could inhibit cancer cell invasion, migration, and adhesion, suggesting potential applications in cancer therapy (Wang et al., 2011).
Metabolic Pathways
The metabolism of antineoplastic tyrosine kinase inhibitors, including the identification of primary metabolites and the main metabolic pathways in humans, provides insights into drug disposition, efficacy, and safety. Such research is crucial for optimizing dosing regimens and minimizing adverse effects (Gong et al., 2010).
特性
IUPAC Name |
methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)3-5-14(12)23-16)28-9-18(25)24-15-7-11(21)2-4-13(15)22/h2-8H,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFHLYWGIKWJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
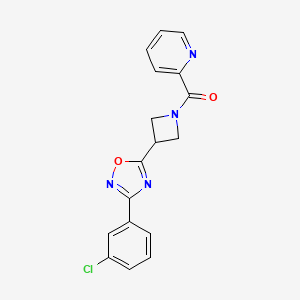
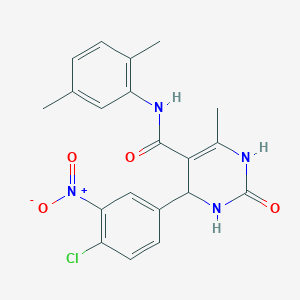
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
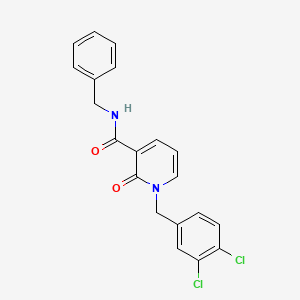
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)
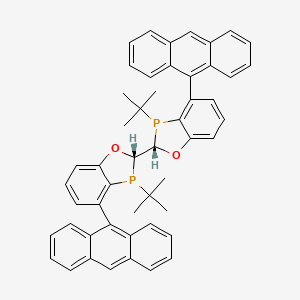
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)
